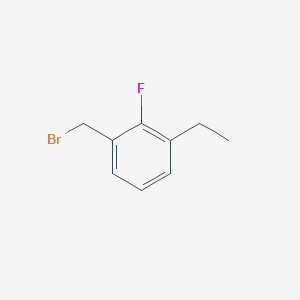
(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring substituted with isopropyl and methyl groups, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boron-containing reagent. One common method is the reaction of 1-isopropyl-4-methyl-1H-pyrazole with triisopropyl borate under specific conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acid Derivatives: Depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Boronic acids are known to interact with biological molecules, making them candidates for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Methyl-4-pyrazoleboronic acid pinacol ester: A derivative with a pinacol ester group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring.
Uniqueness: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the isopropyl group may enhance its stability and interaction with other molecules compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C7H13BN2O2 |
|---|---|
Peso molecular |
168.00 g/mol |
Nombre IUPAC |
(4-methyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5,11-12H,1-3H3 |
Clave InChI |
AIKZAGWGBZXAPL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=NN1C(C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


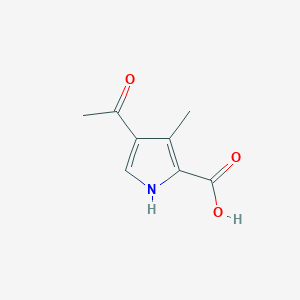
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
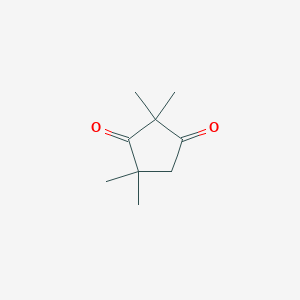
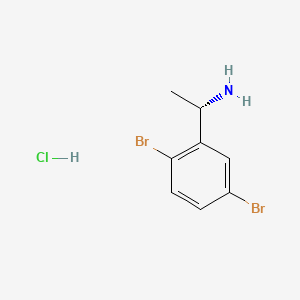
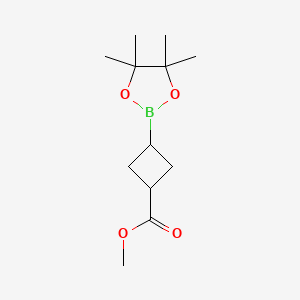
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
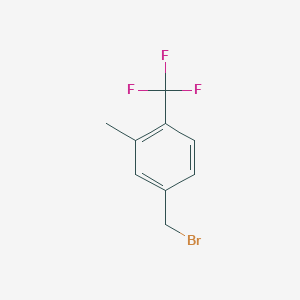
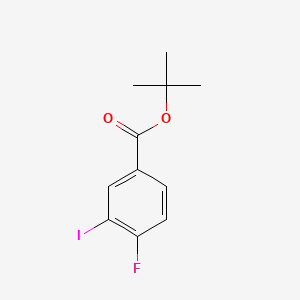
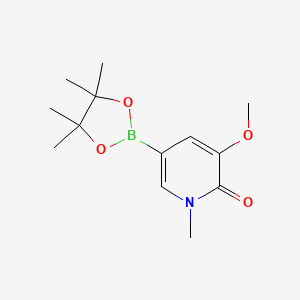
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

